molecular formula C18H24N2O4 B2678907 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea CAS No. 1421441-66-8

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea

Cat. No.: B2678907
CAS No.: 1421441-66-8
M. Wt: 332.4
InChI Key: HUVKIPBSDLUAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic organic compound that features a butoxyphenyl group, a furan ring, and a hydroxypropyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the following steps:

    Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 4-butoxyaniline with an appropriate reagent to introduce the phenyl group.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Formation of the Hydroxypropyl Urea Moiety: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea: Similar structure with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea: Similar structure with an ethoxy group.

    1-(4-Propoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea: Similar structure with a propoxy group.

Uniqueness

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-3-12-23-15-8-6-14(7-9-15)20-18(22)19-11-10-16(21)17-5-4-13-24-17/h4-9,13,16,21H,2-3,10-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVKIPBSDLUAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.